molecular formula C7H17O3P B073816 Diethyl isopropylphosphonate CAS No. 1538-69-8

Diethyl isopropylphosphonate

Cat. No.: B073816
CAS No.: 1538-69-8
M. Wt: 180.18 g/mol
InChI Key: PPMDSXRMQXBCJW-UHFFFAOYSA-N
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Description

Diethyl isopropylphosphonate is an organophosphorus compound with the chemical formula C7H17O3P. It is a colorless liquid that is soluble in organic solvents and has a boiling point of approximately 220°C. This compound has garnered significant attention in various fields of research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

(C2H5O)2P(O)H+(CH3)2CHX(C2H5O)2P(O)(CH(CH3)2)+HX\text{(C2H5O)2P(O)H} + \text{(CH3)2CHX} \rightarrow \text{(C2H5O)2P(O)(CH(CH3)2)} + \text{HX} (C2H5O)2P(O)H+(CH3)2CHX→(C2H5O)2P(O)(CH(CH3)2)+HX

where X is a halogen such as chlorine or bromine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl isopropylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Diethyl isopropylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: It is studied for its potential biological activity, including its role as a cholinesterase inhibitor.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl methylphosphonate
  • Diethyl ethylphosphonate

Comparison: Diethyl isopropylphosphonate is unique due to its isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

Diethyl isopropylphosphonate (DEIP) is a phosphonate compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of DEIP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a phosphonate group, which imparts stability against hydrolysis compared to phosphate esters. This stability is crucial for its biological applications, particularly in drug design and development. The compound's structure can be represented as follows:

C2H5O2P(C3H7)O\text{C}_2\text{H}_5\text{O}_2\text{P}(\text{C}_3\text{H}_7)\text{O}

The biological activity of DEIP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that phosphonates can inhibit specific enzymes involved in metabolic pathways, making them valuable in medicinal chemistry.

Enzyme Inhibition

DEIP has been shown to act as an inhibitor for several enzymes. For example, studies demonstrate its effectiveness against:

  • Acetylcholinesterase : DEIP exhibits competitive inhibition, which can be beneficial in developing treatments for conditions like Alzheimer's disease.
  • Enolase : As seen in aminopyrrolidinyl phosphonates, DEIP derivatives have been linked to the inhibition of glycolytic enzymes, impacting cellular metabolism and proliferation .

1. Antiviral Activity

Recent studies have investigated the antiviral properties of DEIP derivatives. For instance, compounds synthesized from DEIP have shown promise as acyclic nucleoside phosphonates, which are crucial in antiviral drug development. These compounds demonstrated significant activity against viral replication mechanisms .

2. Antibacterial Properties

Research has also highlighted the antibacterial potential of DEIP derivatives. A novel class of aminopyrrolidinyl phosphonates derived from DEIP exhibited high yields in synthesis and demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Table 1: Summary of Biological Activities of DEIP Derivatives

Compound TypeActivity TypeTarget Enzyme/PathwayReference
Acyclic Nucleoside PhosphonatesAntiviral ActivityViral replication
Aminopyrrolidinyl PhosphonatesAntibacterial ActivityGlycolytic enzymes (Enolase)
This compoundEnzyme InhibitionAcetylcholinesterase

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated that microwave-assisted synthesis techniques can enhance the yield and efficiency of producing diethyl phosphonates, including DEIP derivatives. This method not only reduces reaction times but also improves the overall purity of the products, making them more suitable for biological testing .

Case Study 2: Efficacy Against Bacterial Strains

In a series of experiments, derivatives of DEIP were tested against multiple bacterial strains. The results indicated that certain modifications to the phosphonate structure significantly increased antibacterial efficacy, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

2-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMDSXRMQXBCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343008
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-69-8
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How is diethyl isopropylphosphonate typically used in chemical synthesis?

A1: this compound is commonly employed as a reagent in the Wittig-Horner reaction. [] This reaction allows for the formation of carbon-carbon double bonds, specifically in the (E)-configuration (trans isomer), which is often the desired product in organic synthesis. []

Q2: Can you provide some detail about the fragmentation pattern of this compound when analyzed using mass spectrometry?

A2: Analysis of this compound via atmospheric-pressure ionization tandem mass spectrometry (API-MS/MS) reveals several key fragmentation pathways. [] These pathways include:

  • Rearrangements: The occurrence of McLafferty and McLafferty-type rearrangements, proceeding through six- and five-membered ring transition states, respectively. []

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